molecular formula C25H21ClN2O5S2 B11442518 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11442518
M. Wt: 529.0 g/mol
InChI Key: SWVHVHIECOEGQD-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of sulfonyl, oxazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-1,3-oxazole-5-thiol to form the intermediate sulfonyl oxazole compound. This intermediate is then reacted with N-(4-ethoxyphenyl)acetamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution of the chlorine atom could yield a variety of substituted sulfonyl compounds.

Scientific Research Applications

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring may interact with specific receptors or enzymes, modulating their activity. The overall effect of the compound depends on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-Phenyl-1,3-oxazole-5-thiol: Another precursor used in the synthesis.

    N-(4-Ethoxyphenyl)acetamide: A related compound with similar structural features.

Uniqueness

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to the combination of functional groups it contains, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21ClN2O5S2

Molecular Weight

529.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H21ClN2O5S2/c1-2-32-20-12-10-19(11-13-20)27-22(29)16-34-25-24(28-23(33-25)17-6-4-3-5-7-17)35(30,31)21-14-8-18(26)9-15-21/h3-15H,2,16H2,1H3,(H,27,29)

InChI Key

SWVHVHIECOEGQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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